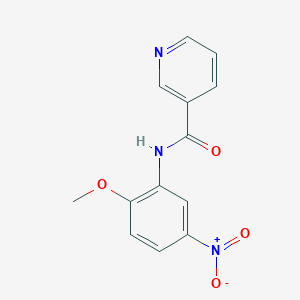
N-(2-methoxy-5-nitrophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)nicotinamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of nicotinamide derivatives and is known for its unique properties, including its ability to act as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
MNPN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNPN has been shown to inhibit the activity of certain enzymes, including nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular metabolism and energy production. This inhibition of NAMPT activity has been shown to have potential therapeutic applications in the treatment of cancer and other metabolic disorders.
Mecanismo De Acción
The mechanism of action of MNPN involves the inhibition of NAMPT activity, which leads to a decrease in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various metabolic pathways, including energy production and DNA repair. The decrease in NAD+ levels due to MNPN inhibition can lead to the activation of certain cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
The inhibition of NAMPT activity by MNPN has been shown to have various biochemical and physiological effects. MNPN treatment has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use as an anticancer agent. MNPN treatment has also been shown to increase insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of metabolic disorders such as type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPN has several advantages for use in lab experiments, including its ability to selectively inhibit NAMPT activity and its potential therapeutic applications in cancer and metabolic disorders. However, MNPN has certain limitations, including its complex synthesis method and potential toxicity at high concentrations.
Direcciones Futuras
For research on MNPN include further investigation of its potential therapeutic applications in cancer and metabolic disorders, as well as the development of more efficient synthesis methods and the identification of potential side effects and toxicity. Additionally, the use of MNPN in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
Conclusion:
In conclusion, MNPN is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its ability to selectively inhibit NAMPT activity and induce apoptosis in cancer cells makes it a potential anticancer agent, while its ability to increase insulin sensitivity and glucose uptake in adipocytes makes it a potential treatment for metabolic disorders. Further research is needed to fully understand the potential applications and limitations of MNPN.
Métodos De Síntesis
MNPN can be synthesized through a multistep process involving the reaction of a nicotinamide derivative with a nitrophenyl group. The synthesis method involves the use of various chemical reagents and solvents and requires careful monitoring of reaction conditions to achieve high yields and purity. The synthesis of MNPN is a complex process and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-5-4-10(16(18)19)7-11(12)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAAUALRYLMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
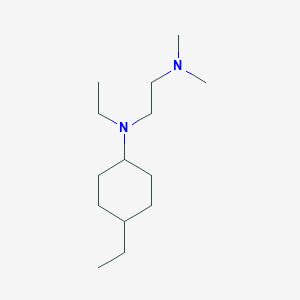
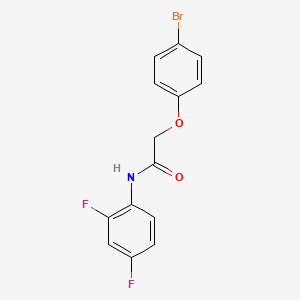

![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)

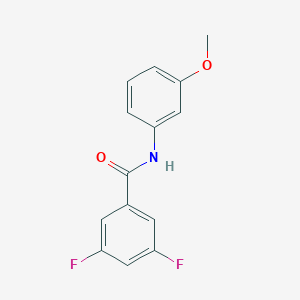
![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
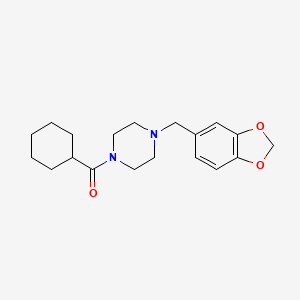
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)